molecular formula C23H32N2O B591211 (1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone CAS No. 1445751-74-5

(1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Cat. No. B591211
CAS RN: 1445751-74-5
M. Wt: 352.5
InChI Key: VNSNHIFBQMRMRE-UHFFFAOYSA-N
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Description

(1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a synthetic compound with a complex structure. It belongs to the class of synthetic cannabinoid receptor agonists (SCRAs) . These compounds are part of the new psychoactive substances (NPS) category, distinct from the major psychoactive component of cannabis, Δ9-tetrahydrocannabinol (Δ9-THC) .


Synthesis Analysis

The synthesis of this compound involves intricate steps, likely combining traditional medicinal chemistry strategies. Researchers have applied techniques such as molecular hybridization, bioisosteric replacement, and scaffold hopping to existing cannabinoid templates. The goal is to generate novel molecules that circumvent structure-based legislation. Notably, the evolution of SCRA NPS has moved away from natural product scaffolds .


Molecular Structure Analysis

The compound’s structure comprises four subunits: core, linker, tail, and head groups. These subunits contribute to its pharmacological activity. Due to the promiscuity of the cannabinoid type 1 receptor (CB1) orthosteric site, various subunit combinations yield viable SCRAs. The compound’s chemical heterogeneity underscores its diverse pharmacological effects .

Scientific Research Applications

  • Identification and Characterization :

    • A study identified a compound closely related to the requested one, described as the benzoylindole (2-iodophenyl)[1-(1-methylazepan-3-yl)-1H-indol-3-yl]methanone, which is an azepane isomer of a synthetic cannabinoid. This compound was identified through a combination of various chromatographic and spectroscopic methods, emphasizing the complexity of such synthetic cannabinoids (Nakajima et al., 2012).
  • Synthesis and Analysis :

    • Research has been conducted on synthesizing and analyzing synthetic cannabinoid analogues of 1H-indol-3-yl(2,2,3,3-tetramethylcyclopropyl)methanone, which shares a similar structure to the requested compound. The study focused on predicting emerging patterns of synthetic cannabinoids and provided spectroscopic data for these compounds (Carlsson et al., 2016).
  • Pharmacological Characteristics :

    • Another study isolated and identified a compound from a herbal drug product, which was closely related to the one . The study highlighted the pharmacological characteristics of these compounds, particularly their affinities for cannabinoid receptors, which are significant in understanding their effects and potential applications (Ichikawa et al., 2016).
  • Metabolic Profiling :

    • The metabolism of synthetic cannabinoids like UR-144, which is structurally similar to the compound , was investigated to understand the specific enzymes involved. This study is crucial for comprehending the biotransformation and potential interactions of these compounds in the human body (Nielsen et al., 2016).

Mechanism of Action

Target of Action

The primary targets of this compound are the cannabinoid type 1 and type 2 receptors (CB1 and CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.

Mode of Action

This compound acts as an agonist at the CB1 and CB2 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to these receptors and activates them, mimicking the effects of naturally occurring cannabinoids.

Biochemical Pathways

Upon activation of the CB1 and CB2 receptors, various biochemical pathways are affected. These include the adenylate cyclase-cAMP pathway , the mitogen-activated protein kinase pathway , and the phosphatidylinositol 3-kinase/Akt pathway . These pathways play key roles in cellular processes such as cell proliferation, differentiation, and survival.

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to have a high lipid solubility, leading to a rapid onset of action and a long duration of effect .

Result of Action

The activation of CB1 and CB2 receptors by this compound can lead to a variety of effects at the molecular and cellular levels. These include changes in cell signaling, alterations in gene expression, and effects on synaptic plasticity . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, the physiological environment within the body, including factors such as the presence of other signaling molecules and the state of the endocannabinoid system, can also influence the compound’s effects .

properties

IUPAC Name

[1-(1-methylazepan-3-yl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O/c1-22(2)21(23(22,3)4)20(26)18-15-25(19-12-7-6-11-17(18)19)16-10-8-9-13-24(5)14-16/h6-7,11-12,15-16,21H,8-10,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSNHIFBQMRMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)C4CCCCN(C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017537
Record name (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1445751-74-5
Record name (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445751745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-(1-METHYLAZEPAN-3-YL)-1H-INDOL-3-YL)(2,2,3,3-TETRAMETHYLCYCLOPROPYL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8TQ81XK3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
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(1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
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(1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
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(1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
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(1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 6
(1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

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